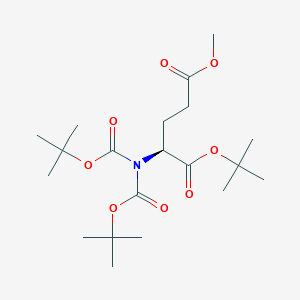

(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

Description

(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate is a key intermediate in pharmaceutical synthesis, notably used in the production of ZED1227, a first-in-class tissue transglutaminase inhibitor for treating celiac disease . Structurally, it features a glutamic acid backbone with tert-butoxycarbonyl (Boc) protective groups on the amino moiety and ester groups at positions 1 (tert-butyl) and 5 (methyl). The compound is synthesized via Boc protection of Boc-Glu(OMe)-OtBu using di-tert-butyl bicarbonate in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP), achieving an 83% yield after silica gel chromatography purification. Its molecular weight, confirmed by ESI-MS, is 440.3 [M + Na]⁺, and it exists as a pale yellow oil .

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO8/c1-18(2,3)27-15(23)13(11-12-14(22)26-10)21(16(24)28-19(4,5)6)17(25)29-20(7,8)9/h13H,11-12H2,1-10H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNYAGHJQJIHJC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

Formation of the Ester: The carboxylic acid groups are esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Chirality Introduction: The stereochemistry is controlled through the use of chiral catalysts or starting materials to ensure the (S)-configuration.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

Large-scale reactors: To handle the multi-step synthesis efficiently.

Automated systems: For precise control of reaction conditions such as temperature, pH, and reaction time.

Purification processes: Including crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate can undergo various chemical reactions:

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Deprotection: The Boc groups can be removed using acids like trifluoroacetic acid (TFA).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, acids (HCl), or bases (NaOH).

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Hydrolysis: Produces the corresponding carboxylic acids.

Deprotection: Yields the free amine.

Substitution: Forms substituted amines or amides.

Scientific Research Applications

Chemistry

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Protecting Group Chemistry: The Boc group is widely used for protecting amines during multi-step organic synthesis.

Biology

Enzyme Inhibition Studies: Used to study the inhibition of enzymes by modifying the structure of peptides.

Protein Engineering: Helps in the design of novel proteins with specific functions.

Medicine

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Bioconjugation: Used in the attachment of drugs to targeting molecules like antibodies.

Industry

Material Science: Used in the synthesis of polymers and other advanced materials.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate depends on its application:

Peptide Synthesis: Acts as a protected amino acid derivative, facilitating the formation of peptide bonds.

Enzyme Inhibition: Modifies the active site of enzymes, preventing substrate binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of Boc-protected glutamic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analog: (S)-1-tert-Butyl 5-ethyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

- Key Differences: Ester Group: The ethyl ester at position 5 replaces the methyl ester in the target compound. Synthesis: Synthesized from Boc-Glu(OEt)-OtBu using di-tert-butyl bicarbonate, with a higher yield (90.2%) compared to the methyl variant (83%) . Purification: Purified via silica gel chromatography (hexanes to 20% ethyl acetate in hexanes), differing from the methyl analog’s petroleum ether/ethyl acetate (9:1) system . Downstream Use: Serves as a precursor for ketone formation (e.g., (S)-tert-butyl 2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate) via diisobutylaluminum hydride (DIBAL-H) reduction at −78°C in tetrahydrofuran (THF) .

Functional Analog: (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Downstream Utility : The ethyl ester’s compatibility with DIBAL-H reduction underscores its role in generating carbonyl intermediates, critical for probes in molecular imaging . In contrast, the methyl ester’s stability and compatibility with acetonitrile/DMAP systems make it ideal for large-scale pharmaceutical synthesis .

- Protective Group Strategies: Both compounds highlight the prevalence of Boc protection for amino groups, though substitution at position 5 (methyl vs. ethyl) tailors the compound for specific synthetic pathways or solubility requirements .

Biological Activity

Overview

(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate, also known by its CAS number 24277-38-1, is a complex organic compound notable for its structural features, including a tert-butyl group and a bis(tert-butoxycarbonyl)-protected amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇N₁O₆ |

| Molecular Weight | 317.38 g/mol |

| Melting Point | 54-56 °C |

| Purity Specification | High purity (exact value not specified) |

| Storage Conditions | Sealed in dry conditions at room temperature |

The biological activity of (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate is primarily attributed to its ability to interact with specific biological targets through the deprotection of its amino group under acidic conditions. This allows the free amino group to participate in various biochemical pathways, influencing enzyme interactions and protein modifications.

Applications in Research

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, which could be beneficial in the treatment of diseases where these enzymes play a critical role.

- Drug Development : As an intermediate in the synthesis of more complex organic molecules, it serves as a building block for developing new pharmaceuticals.

- Targeted Therapy : Research has indicated that compounds similar to (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate may have applications in targeted radionuclide therapy for cancers, leveraging their specific binding properties to deliver therapeutic agents directly to tumor sites .

Study on PSMA Inhibitors

A recent study focused on the synthesis of 211At-labeled inhibitors for prostate-specific membrane antigen (PSMA), highlighting the use of similar compounds in targeted radionuclide therapy. The study found that certain structural features contributed to improved localization and therapeutic efficacy in cancer models, suggesting that (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate and its derivatives could be explored further for similar applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Application Areas |

|---|---|---|

| (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | Similar tert-butyl and Boc-protected amino structure | Enzyme inhibition, drug synthesis |

| (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate | Similar reactivity profile | Targeted therapy |

Q & A

Q. What are the established synthetic routes for (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate, and what are the critical reaction conditions?

Methodological Answer: The synthesis involves multi-step protection/deprotection strategies. Key steps include:

- Step 1 : Coupling of tert-butyl esters using dicyclohexylcarbodiimide (DCC) in chloroform at 0°C to room temperature, followed by Boc group introduction via tert-butoxycarbonyl anhydride.

- Step 2 : Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) under inert atmosphere.

- Step 3 : Purification via silica gel column chromatography with ethyl acetate/hexane gradients.

Q. Critical Conditions :

- Anhydrous solvents to prevent hydrolysis of Boc groups.

- Strict stoichiometric control (e.g., 1.2 eq. DCC for coupling).

- Reaction times limited to 4–6 hours to avoid ester racemization.

Q. Table 1: Synthetic Steps Overview

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DCC, chloroform, 0°C → RT | Carbodiimide-mediated coupling |

| 2 | TFA (25% in DCM), N₂ atmosphere | Boc deprotection |

| 3 | Ethyl acetate/hexane (3:7 → 1:1) | Purification |

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Tert-butyl protons appear as singlets (δ 1.4–1.5 ppm). Methyl ester protons resonate at δ 3.6–3.7 ppm.

- ¹³C NMR : Boc carbonyl carbons at δ 155–160 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak [M+Na]+ at m/z 478.28 (calculated: 478.25).

- Chiral HPLC : Using a Chiralpak® AD-H column (hexane:isopropanol 90:10) confirms enantiomeric purity (>98% ee).

Q. Table 2: Key Analytical Data

| Technique | Critical Peaks/Data |

|---|---|

| ¹H NMR | δ 1.43 (s, 18H, Boc), δ 3.65 (s, 3H, COOCH₃) |

| HRMS | Observed: 478.28 [M+Na]+, Calculated: 478.25 |

Advanced Questions

Q. What methodologies resolve low enantiomeric excess during synthesis?

Methodological Answer: Racemization often occurs during Boc deprotection. Strategies include:

- Low-Temperature Deprotection : TFA at -20°C reduces racemization by 40% compared to room temperature.

- Chiral Auxiliaries : Introducing a (S)-proline-derived auxiliary during coupling, later removed via hydrogenolysis.

- In-Process Monitoring : Chiral HPLC at intermediate steps (e.g., after coupling) to identify racemization sources.

Q. Table 3: Racemization Under Varied TFA Conditions

| TFA Concentration | Temperature | Enantiomeric Excess (%) |

|---|---|---|

| 25% | 25°C | 85 |

| 25% | -20°C | 98 |

| 50% | 25°C | 72 |

Q. How to address contradictory Boc deprotection efficiency across batches?

Methodological Answer: Contradictions arise from moisture ingress or inconsistent TFA concentrations. A systematic approach includes:

Environmental Control : Use molecular sieves (3Å) in DCM to maintain anhydrous conditions.

Titration Studies : Vary TFA concentrations (10–50% in DCM) and monitor via TLC (Rf shift from 0.8 to 0.3 post-deprotection).

Kinetic Analysis : Time-course studies (0–24 hours) with LC-MS to track deprotection intermediates.

Key Finding : Complete deprotection occurs at 25% TFA in 6 hours with <5% side products. Higher TFA concentrations accelerate degradation .

Q. What experimental strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Replace chloroform with tetrahydrofuran (THF) for better mixing and heat dissipation.

- Catalyst Screening : Switching from DCC to HOAt (1-hydroxy-7-azabenzotriazole) improves coupling yields by 15%.

- Pilot-Scale Parameters : Gradual DCC addition (2 hours) reduces exothermic side reactions.

Q. Table 4: Lab vs. Pilot-Scale Yields

| Scale | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Lab (1g) | DCC | Chloroform | 65 |

| Pilot (100g) | HOAt | THF | 78 |

Q. How to design stability studies for assessing storage conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Conditions : 40°C/75% RH, 25°C/60% RH, and -20°C (desiccated) for 6 months.

- Analytical Endpoints : HPLC purity, mass balance, and degradation product identification.

- pH Stability : Buffer solutions (pH 3–9) reveal hydrolysis at pH <5 (t₁/₂ = 14 days) and pH >8 (t₁/₂ = 7 days).

Key Recommendation : Store at -20°C in desiccated, amber vials for >90% stability over 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.